molecular formula C17H12ClN B11992665 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- CAS No. 135569-53-8

1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-

Cat. No.: B11992665
CAS No.: 135569-53-8
M. Wt: 265.7 g/mol
InChI Key: UDMSFCIMUWEVRT-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- is an organic compound with the molecular formula C17H12ClN It is a derivative of naphthalenamine, where the amine group is substituted with a 4-chlorophenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- can be synthesized through a condensation reaction between 1-naphthalenamine and 4-chlorobenzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol and an acid catalyst like hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

  • Oxidation products include quinones and other oxidized derivatives.
  • Reduction products include the corresponding amine.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-Naphthalenamine, N-phenyl-
  • 1-Naphthalenamine, N-(4-methylphenyl)-
  • 1-Naphthalenamine, N-(4-bromophenyl)-

Comparison: 1-Naphthalenamine, N-[(4-chlorophenyl)methylene]- is unique due to the presence of the 4-chlorophenylmethylene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

135569-53-8

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12ClN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H

InChI Key

UDMSFCIMUWEVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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